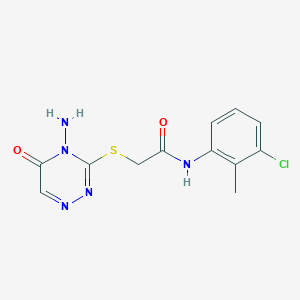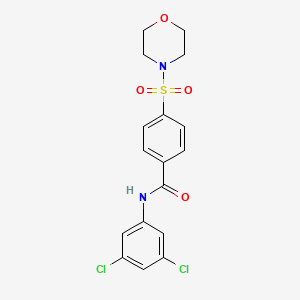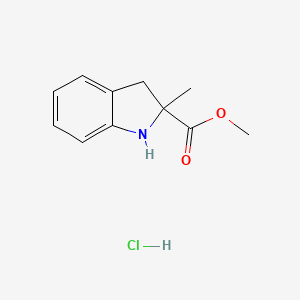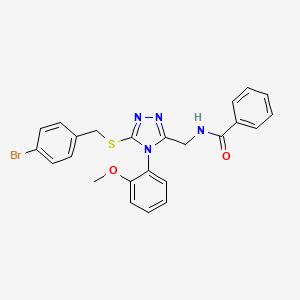
N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
This involves the study of how the compound can be synthesized from readily available starting materials. It includes the reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound with different reagents and under different conditions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. The chemical properties include acidity or basicity, reactivity with other substances, and stability under various conditions.Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
The study by Pişkin, Canpolat, and Öztürk (2020) synthesizes and characterizes new compounds with high singlet oxygen quantum yields suitable for photodynamic therapy, a treatment method for cancer. Although the specific compound was not directly studied, related compounds exhibiting high singlet oxygen quantum yields and good fluorescence properties suggest potential in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Evaluation
Another research area focuses on the synthesis and evaluation of triazole derivatives for their anticancer activity. Bekircan, Kucuk, Kahveci, and Bektaş (2008) report on the synthesis of compounds with potential anticancer activity against various cancer cell lines, indicating the relevance of such chemical structures in developing new cancer therapies (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggests applications in treating inflammation and pain. The research by Abu‐Hashem, Al-Hussain, and Zaki (2020) highlights the therapeutic potential of these compounds in managing conditions associated with inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Alzheimer's Disease Treatment
A study by Lee et al. (2018) on the development of 5-aroylindolyl-substituted hydroxamic acids reports N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide (6) as a potent and selective inhibitor of histone deacetylase 6 (HDAC6). This compound showed promise in decreasing tau protein phosphorylation and aggregation, offering a potential treatment avenue for Alzheimer's disease (Lee et al., 2018).
Safety And Hazards
This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas where further research is needed, and how the compound can be modified to improve its properties or reduce its side effects.
Please consult a chemistry professional or database for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O2S/c1-31-21-10-6-5-9-20(21)29-22(15-26-23(30)18-7-3-2-4-8-18)27-28-24(29)32-16-17-11-13-19(25)14-12-17/h2-14H,15-16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJSNDNKEPAUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


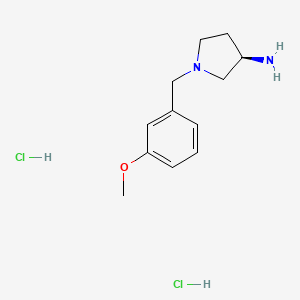
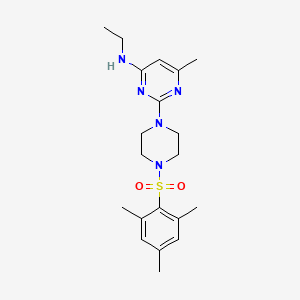
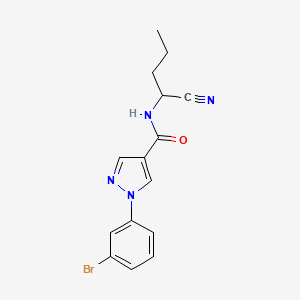
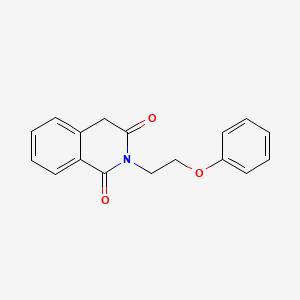
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline](/img/structure/B2650317.png)
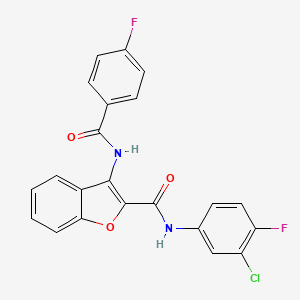
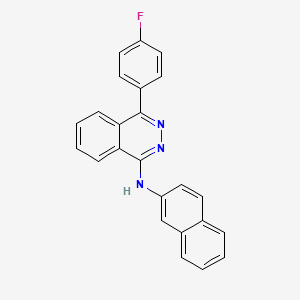
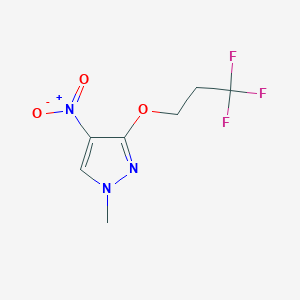
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2650321.png)
